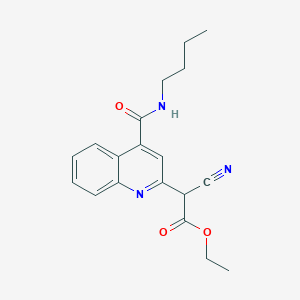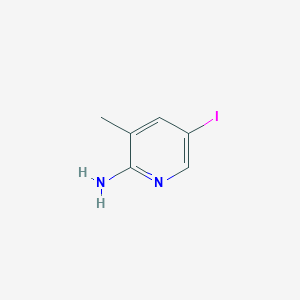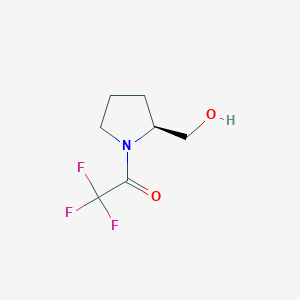
2-Pyrrolidinemethanol, 1-(trifluoroacetyl)-, (2S)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyrrolidinemethanol, 1-(trifluoroacetyl)-, (2S)-(9CI) is a chiral intermediate that has recently gained attention in the scientific community due to its potential in various research applications. This compound is commonly referred to as PTM-TFA and is synthesized using a specific method that yields high purity. PTM-TFA has been found to have a unique mechanism of action and exhibits various biochemical and physiological effects that make it a promising candidate for future research.
Mechanism of Action
PTM-TFA has a unique mechanism of action that involves the formation of a hydrogen bond with the substrate. This interaction results in the stabilization of the transition state, which leads to an increase in the reaction rate. The chiral nature of PTM-TFA allows for the formation of enantiomerically pure products, which is of great importance in the pharmaceutical industry.
Biochemical and Physiological Effects:
PTM-TFA has been found to exhibit various biochemical and physiological effects. It has been shown to have antioxidant properties, which make it a potential candidate for the treatment of oxidative stress-related diseases. PTM-TFA has also been found to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
PTM-TFA has several advantages for lab experiments. It is a chiral auxiliary that can be easily synthesized and purified, which makes it a cost-effective option. PTM-TFA also has a unique mechanism of action that allows for the formation of enantiomerically pure products. However, there are also limitations to the use of PTM-TFA in lab experiments. It has limited solubility in some solvents, which can affect the reaction yield. PTM-TFA also has a high melting point, which can make it difficult to handle in some experiments.
Future Directions
There are several future directions for the use of PTM-TFA in scientific research. One potential area of research is the development of new synthetic methods using PTM-TFA as a chiral auxiliary. Another potential area of research is the investigation of the antioxidant and anti-inflammatory properties of PTM-TFA for the treatment of related diseases. Additionally, the use of PTM-TFA as a ligand in asymmetric catalysis reactions can also be explored further.
Synthesis Methods
PTM-TFA is synthesized using a specific method that involves the reaction of pyrrolidine with trifluoroacetic anhydride. This reaction results in the formation of PTM-TFA, which is then purified using column chromatography. The final product is obtained as a white crystalline powder with high purity.
Scientific Research Applications
PTM-TFA has been found to have various applications in scientific research. It has been used as a chiral auxiliary in the synthesis of various compounds, including pharmaceuticals and natural products. PTM-TFA has also been used as a ligand in asymmetric catalysis reactions, which has led to the development of new synthetic methods.
properties
CAS RN |
186202-18-6 |
|---|---|
Product Name |
2-Pyrrolidinemethanol, 1-(trifluoroacetyl)-, (2S)-(9CI) |
Molecular Formula |
C7H10F3NO2 |
Molecular Weight |
197.15 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C7H10F3NO2/c8-7(9,10)6(13)11-3-1-2-5(11)4-12/h5,12H,1-4H2/t5-/m0/s1 |
InChI Key |
MJLRPTJLURGFSY-YFKPBYRVSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)C(F)(F)F)CO |
SMILES |
C1CC(N(C1)C(=O)C(F)(F)F)CO |
Canonical SMILES |
C1CC(N(C1)C(=O)C(F)(F)F)CO |
synonyms |
2-Pyrrolidinemethanol, 1-(trifluoroacetyl)-, (2S)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



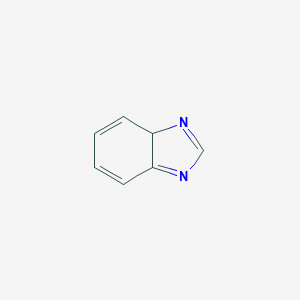
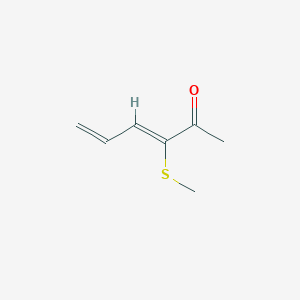
![1-[3,5-Bis(trifluoromethyl)phenyl]-2-thiourea](/img/structure/B65815.png)
![Ethanone, 1-(3-oxatricyclo[3.2.2.02,4]non-8-en-6-yl)-, (1alpha,2beta,4beta,5alpha,6alpha)-(9CI)](/img/structure/B65816.png)
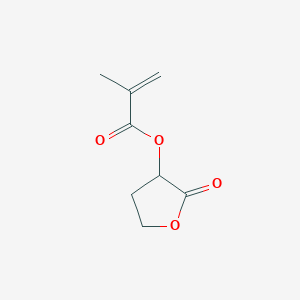
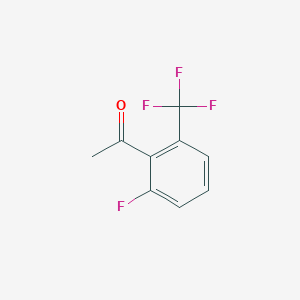
![1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B65823.png)
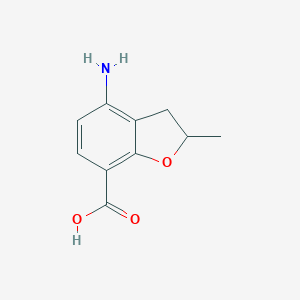
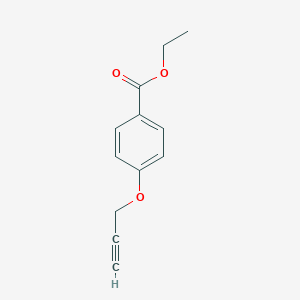
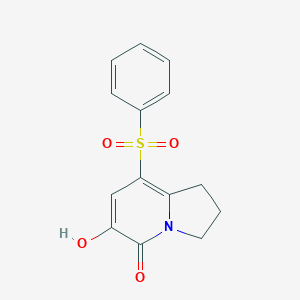
![Methyl 2-[acetyl(prop-2-enyl)amino]propanoate](/img/structure/B65831.png)

